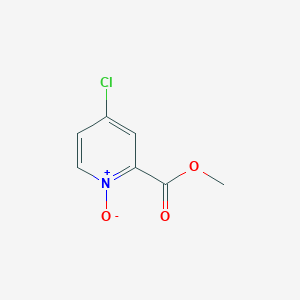

4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide

Overview

Description

Molecular Structure Analysis

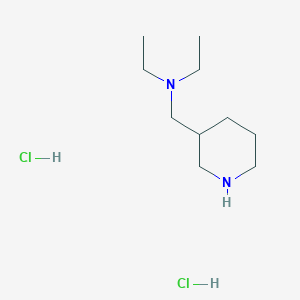

The molecular structure of 4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide consists of a pyridine ring with a methoxycarbonyl group at the 2-position and a chlorine atom at the 4-position. The 1-position of the pyridine ring is oxidized.Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide are not detailed in the retrieved sources, related compounds have been used in various chemical reactions. For example, pinacol boronic esters, which are similar in structure, have been used in catalytic protodeboronation reactions .Scientific Research Applications

Synthesis and Chemical Reactions

4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide is involved in various synthesis processes and chemical reactions. For instance, its derivatives are used in the improvement of synthesis methods, such as the selective chlorination using POCl3/CH2Cl2/Et3N system from 2-methylpyridineN-oxide, providing an efficient pathway to produce 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine with confirmed structure via 1H NMR and IR (Liang, 2007). Also, its analogs participate in the formation of complexes, like (H2O)5Cr(X-pyO)3+ ions, with diverse kinetics and binding properties explored through various reactions, showcasing its versatility in forming different chemical structures (Kotowski et al., 2006).

Catalysis and Electrocatalysis

Compounds related to 4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide are crucial in catalytic processes. The pyridine-functionalized graphene, for instance, is used in the assembly of metal-organic frameworks (MOFs) with iron-porphyrin, enhancing catalytic activity for oxygen reduction reactions. This exemplifies its role in creating materials with improved electrochemical properties for potential applications like fuel cells (Jahan et al., 2012).

Material Science and Polymerization

The derivatives of 4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide contribute significantly to material science, particularly in polymerization. They are part of catalyst systems for copolymerizing oxides with carbon dioxide, leading to the production of low molecular weight polycarbonate. The polymer end group analysis using techniques like MALDI-TOF mass spectrometry unveils potential initiation pathways, highlighting its importance in understanding and controlling polymer production processes (Devaine-Pressing et al., 2015).

Coordination Chemistry

In coordination chemistry, 4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide derivatives are involved in forming complexes with metals, influencing their reactivity and electronic properties. Research on ligands incorporating units like 2,6-bis(thiomethyl)pyridine modified with various functional groups reveals their ability to coordinate with metals like Cu(II) and Ru(II), forming complexes studied for their electronic characteristics (Teixidor et al., 2001).

properties

IUPAC Name |

methyl 4-chloro-1-oxidopyridin-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7(10)6-4-5(8)2-3-9(6)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCBDGWNWHDOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=[N+](C=CC(=C1)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride](/img/structure/B1391738.png)

![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1391740.png)

![4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1391745.png)

![3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1391747.png)

![5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1391749.png)

![[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1391750.png)